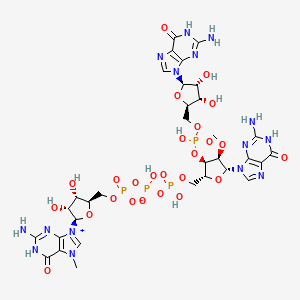

m7GpppGmpG

Description

Properties

Molecular Formula |

C32H43N15O25P4 |

|---|---|

Molecular Weight |

1161.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C32H43N15O25P4/c1-44-8-47(23-14(44)26(54)43-32(35)40-23)28-18(51)16(49)10(68-28)4-65-74(57,58)71-76(61,62)72-75(59,60)66-5-11-19(20(63-2)29(69-11)46-7-37-13-22(46)39-31(34)42-25(13)53)70-73(55,56)64-3-9-15(48)17(50)27(67-9)45-6-36-12-21(45)38-30(33)41-24(12)52/h6-11,15-20,27-29,48-51H,3-5H2,1-2H3,(H12-,33,34,35,38,39,40,41,42,43,52,53,54,55,56,57,58,59,60,61,62)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |

InChI Key |

CDWLIVSWBYRIEX-ZQWUJQRXSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the m7GpppGmpG Cap Analog

For researchers, scientists, and professionals in drug development, the precise engineering of messenger RNA (mRNA) is paramount for therapeutic efficacy and research applications. The 5' cap of an mRNA molecule is a critical determinant of its stability, translational efficiency, and immunogenicity. This guide provides a comprehensive overview of the m7GpppGmpG trinucleotide cap analog, a key component in the synthesis of high-performance mRNA.

The Structure of this compound

The this compound cap analog is a synthetic trinucleotide that mimics the naturally occurring Cap 1 structure found in eukaryotic mRNA. Its structure consists of four key components:

-

m7G (7-methylguanosine): A guanosine nucleotide methylated at the 7th position of the guanine base. This is the terminal nucleotide that is recognized by the cap-binding complex.

-

ppp (Triphosphate Bridge): A chain of three phosphate groups linking the 5' carbon of the m7G to the 5' carbon of the adjacent guanosine in a distinctive 5'-5' orientation.

-

Gm (2'-O-methylguanosine): A guanosine nucleotide that is methylated at the 2'-hydroxyl group of its ribose sugar. This modification is the defining feature of the Cap 1 structure.

-

pG (Guanosine): The final guanosine nucleotide in the analog.

The complete chemical structure can be represented as: 7-methylguanosine(5')triphospho(5')2'-O-methylguanosine(3')phospho(5')guanosine .

The molecular formula for the free acid form of this compound is C32H43N15O25P4, with a molecular weight of approximately 1161.67 g/mol .[1]

Functional Advantages of the this compound Cap Analog

The trinucleotide structure of this compound offers significant advantages over first-generation dinucleotide cap analogs like m7GpppG and anti-reverse cap analogs (ARCAs).

-

High Capping Efficiency: As a trinucleotide, this compound is more efficiently incorporated during in vitro transcription (IVT), leading to a higher percentage of correctly capped mRNA transcripts. Reports indicate a capping efficiency of approximately 86%.[1][2]

-

Formation of the Cap 1 Structure: The presence of the 2'-O-methylated guanosine (Gm) results in the co-transcriptional formation of a Cap 1 structure. This is a significant advantage over dinucleotide analogs which produce a Cap 0 structure and require a separate enzymatic step for 2'-O-methylation.

-

Enhanced Translational Efficiency: The Cap 1 structure is preferentially recognized by the eukaryotic translation initiation machinery, leading to more robust protein expression from the mRNA template.

-

Evasion of Innate Immune Recognition: The 2'-O-methylation of the first transcribed nucleotide is crucial for the host's innate immune system to distinguish "self" from "non-self" RNA. The Cap 1 structure generated by this compound helps the synthetic mRNA to evade recognition by pattern recognition receptors (PRRs) such as RIG-I and MDA5, thereby reducing the risk of an unwanted inflammatory response.[3]

Quantitative Data and Performance Comparison

The selection of a cap analog is a critical step in the design of an mRNA therapeutic or vaccine. The following table summarizes a comparison of key performance metrics for different cap analogs.

| Parameter | m7GpppG (Standard Cap) | ARCA (Anti-Reverse Cap Analog) | This compound (Trinucleotide) |

| Cap Structure | Cap 0 | Cap 0 | Cap 1 |

| Capping Efficiency | ~50-70% | ~70-80% | ~86% |

| Orientation | Correct and Reverse | Correct Only | Correct Only |

| Translational Efficiency | Moderate | High | Very High |

| Immunogenicity | High (recognized as non-self) | High (recognized as non-self) | Low (evades immune recognition) |

| Workflow | Single-step IVT | Single-step IVT | Single-step IVT |

Note: The exact efficiencies can vary depending on the specific IVT reaction conditions and the sequence of the mRNA transcript.

Experimental Protocols

In Vitro Transcription with this compound

This protocol provides a general framework for the co-transcriptional capping of mRNA using the this compound trinucleotide analog. Optimization may be required for specific templates and applications.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

This compound cap analog

-

ATP, CTP, UTP solution

-

GTP solution

-

Transcription Buffer (containing MgCl2, DTT, spermidine)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Protocol:

-

Reaction Setup: Thaw all components on ice. Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

Transcription Buffer (10X) - 2 µL

-

This compound cap analog (e.g., 40 mM stock) - adjust volume for desired final concentration (typically a 3:1 to 5:1 ratio to GTP)

-

ATP, CTP, UTP mix (e.g., 25 mM each) - 2 µL

-

GTP (e.g., 25 mM stock) - adjust volume for desired final concentration

-

Linearized DNA template (0.5-1.0 µg) - X µL

-

RNase Inhibitor - 1 µL

-

T7 RNA Polymerase - 2 µL

-

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

-

Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.

-

Quality Control: Assess the integrity and concentration of the mRNA using denaturing agarose gel electrophoresis and UV spectrophotometry.

Determination of Capping Efficiency by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a highly accurate method for determining the capping efficiency of in vitro transcribed mRNA.

Principle:

This method involves the enzymatic digestion of the mRNA into smaller fragments. The fragment containing the 5' end is then analyzed by LC-MS to identify and quantify the masses corresponding to the capped and uncapped species.

Protocol Outline:

-

Enzymatic Digestion:

-

Treat a known amount of the purified mRNA with an RNase, such as RNase H, in the presence of a DNA probe that is complementary to a region near the 5' end of the mRNA. This will generate a specific 5'-terminal RNA fragment.

-

Alternatively, use a nuclease like RNase T1 which cleaves after guanosine residues, to generate a small 5'-terminal fragment.

-

-

Sample Preparation:

-

Purify the resulting fragments, for example, using solid-phase extraction, to remove the enzyme and buffer components.

-

-

LC-MS Analysis:

-

Inject the purified fragments onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Separate the fragments using a gradient of an ion-pairing mobile phase.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected masses of the capped (with this compound) and uncapped (with a 5'-triphosphate) fragments.

-

Calculate the capping efficiency by dividing the peak area of the capped fragment by the sum of the peak areas of the capped and uncapped fragments.

-

Signaling Pathways and Logical Relationships

Cap-Dependent Translation Initiation

The 5' cap is essential for the recruitment of the translation machinery to the mRNA. The this compound cap facilitates this process efficiently.

Caption: Cap-dependent translation initiation pathway.

Evasion of Innate Immune Recognition

The Cap 1 structure, containing a 2'-O-methylation, is critical for preventing the mRNA from being recognized as foreign by the innate immune system.

Caption: Role of Cap 1 in evading innate immune recognition.

References

The Pivotal Role of the m7GpppGmpG Cap in mRNA Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap, a distinctive feature of eukaryotic messenger RNA (mRNA), is paramount for the regulation of mRNA metabolism, including splicing, nuclear export, and, most critically, the initiation of translation. This technical guide provides an in-depth exploration of the function of the 7-methylguanosine triphosphate (m7GpppG) cap, with a particular focus on the m7GpppGmpG structure, in mRNA translation. We delve into the molecular mechanisms governing cap-dependent translation initiation, the key protein factors involved, and the quantitative aspects of cap-binding interactions and their influence on translation efficiency. Furthermore, this guide offers detailed protocols for seminal experimental techniques employed in the study of mRNA capping and translation, alongside visual representations of the critical pathways and workflows to facilitate a comprehensive understanding of this fundamental biological process.

The m7GpppG Cap: A Molecular Beacon for Translation Initiation

All eukaryotic mRNAs transcribed by RNA polymerase II are modified at their 5' end with a cap structure, typically a 7-methylguanosine linked to the first nucleotide via a 5'-5' triphosphate bridge.[1] This m7G cap is a crucial molecular signature that distinguishes mRNA from other RNA species in the cell and serves as a binding platform for a suite of proteins that regulate mRNA fate.[1] The cap structure is essential for protecting mRNA from degradation by 5' exonucleases, promoting its export from the nucleus, and recruiting the translational machinery.[1][2]

The process of cap-dependent translation initiation is the predominant pathway for protein synthesis in eukaryotes.[3] It is a highly regulated process that ensures the fidelity and efficiency of protein production. The m7G cap is the primary recognition element for the initiation of this pathway.

The Cap-Dependent Translation Initiation Pathway

The initiation of translation is a multi-step process orchestrated by a series of eukaryotic initiation factors (eIFs). The key events are as follows:

-

Cap Recognition by eIF4F Complex: The cap structure is recognized by the eIF4E subunit of the eIF4F complex. eIF4F is a heterotrimeric complex also comprising eIF4A, an RNA helicase, and eIF4G, a large scaffolding protein. The binding of eIF4E to the cap is a rate-limiting step in translation initiation.

-

Recruitment of the 43S Pre-initiation Complex: The eIF4G subunit acts as a molecular bridge, interacting with both eIF4E at the 5' end and the poly(A)-binding protein (PABP) at the 3' poly(A) tail, effectively circularizing the mRNA. This closed-loop structure is thought to enhance translation efficiency. eIF4G also recruits the 43S pre-initiation complex to the mRNA. This complex consists of the 40S ribosomal subunit, the initiator tRNA (Met-tRNAi), and several other eIFs, including eIF3, eIF1, eIF1A, and eIF5.

-

Scanning and Start Codon Recognition: The 43S complex, once recruited, scans the 5' untranslated region (5' UTR) of the mRNA in a 5' to 3' direction, a process that is facilitated by the helicase activity of eIF4A which unwinds secondary structures in the mRNA leader sequence. Scanning continues until the initiator tRNA recognizes the AUG start codon within an optimal Kozak consensus sequence.

-

Ribosome Subunit Joining and Elongation: Upon start codon recognition, GTP hydrolysis occurs, leading to the release of several initiation factors. The 60S ribosomal subunit then joins the 40S subunit to form the 80S initiation complex, which is competent for peptide bond formation and the subsequent elongation phase of translation.

dot

References

Introduction to mRNA Capping and Cap Analogs

An In-Depth Technical Guide to m7GpppGmpG and m7GpppG Cap Analogs for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound and various m7GpppG cap analogs, detailing their biochemical properties, impact on mRNA function, and the experimental protocols for their characterization. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data and detailed methodologies.

The 5' cap is a critical modification of eukaryotic messenger RNA (mRNA) that consists of a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge. This structure is essential for mRNA stability, efficient translation initiation, and protection from exonuclease degradation.[1] In the context of in vitro transcription (IVT) for the production of synthetic mRNA for therapeutic and research purposes, the 5' cap is typically incorporated co-transcriptionally using cap analogs.

Standard cap analogs, such as m7GpppG, can be incorporated in both the correct and reverse orientations, with only the correctly oriented cap being functional for translation.[2] This leads to a mixed population of capped mRNAs, reducing the overall translational efficiency. To address this, various modified cap analogs have been developed to improve capping efficiency and ensure the correct orientation.

This compound is a trinucleotide 5' cap analog.[2][3] The additional 2'-O-methylated guanosine at the 3' end of the cap structure can influence capping efficiency and translational properties.

m7GpppG cap analogs encompass a range of chemically modified dinucleotide and trinucleotide structures designed to enhance mRNA performance. A prominent example is the Anti-Reverse Cap Analog (ARCA), which contains a modification at the 3'-OH of the m7G, preventing its incorporation in the reverse orientation.[4]

Comparative Analysis of Cap Analogs

The choice of cap analog significantly impacts the quality and translational output of synthetic mRNA. The following table summarizes key quantitative data for m7GpppG, this compound, and various advanced m7GpppG analogs.

| Cap Analog | Capping Efficiency (%) | Relative Translation Efficiency (compared to m7GpppG) | Nuclease Resistance | Key Features |

| m7GpppG | ~50% in correct orientation | 1.0 | Standard | Prone to reverse incorporation. |

| This compound | 86% | Data not extensively published, but trinucleotide structure may enhance efficiency. | Expected to be similar to standard cap. | Trinucleotide structure. |

| ARCA (m2 7,3'-O GpppG) | ~100% in correct orientation | 2.3 - 2.6 fold higher | Standard | Prevents reverse incorporation. |

| CleanCap® M6 | >95% | >30% increase over previous analogs | Enhanced | Single-pot reaction, produces Cap1 structure. |

| β-S-ARCA | High | Increased protein expression | Increased resistance to decapping enzymes. | Phosphorothioate modification enhances stability. |

Signaling Pathways and Experimental Workflows

Eukaryotic Translation Initiation Pathway

The 5' cap is the primary recognition site for the initiation of cap-dependent translation in eukaryotes. The following diagram illustrates the key steps in this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Evolution of Cap Analogs - Areterna [areterna.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Novel mRNA Cap Analogs

The 5'-cap structure is a critical modification of eukaryotic messenger RNA (mRNA), essential for its stability, transport, and efficient translation into protein.[1] This unique feature, a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge, serves as a molecular beacon for the cellular machinery that governs the life cycle of an mRNA molecule.[1][2] In the context of burgeoning mRNA-based therapeutics and vaccines, the ability to synthesize mRNAs with optimal characteristics is paramount. This has driven extensive research into the discovery and synthesis of novel cap analogs—chemically modified mimics of the natural cap structure.

This guide provides a comprehensive overview of the strategies behind the design of novel cap analogs, the chemical and enzymatic methods for their synthesis, and the detailed experimental protocols used to evaluate their performance.

The Rationale for Novel Cap Analogs: Overcoming Limitations

The standard method for producing capped mRNA in the laboratory is through co-transcriptional capping, where a dinucleotide cap analog like m7GpppG is included in an in vitro transcription (IVT) reaction.[1] However, this conventional analog has significant drawbacks:

-

Reverse Incorporation: The presence of a 3'-OH group on both guanosine moieties of m7GpppG allows RNA polymerase to incorporate the analog in the incorrect, reverse orientation (Gpppm7G).[3] This can result in up to half of the synthesized mRNA being translationally inactive.

-

Susceptibility to Decapping: The natural triphosphate bridge is a target for cellular decapping enzymes, such as the Dcp1/Dcp2 complex, which initiate mRNA degradation. This limits the half-life and overall protein expression from the mRNA.

-

Immune Recognition: In higher eukaryotes, the natural cap structure is further methylated at the 2'-O position of the first nucleotide, forming the "Cap-1" structure (m7GpppNm). This modification helps the cell distinguish its own mRNA from foreign RNA, thereby avoiding an innate immune response. Standard dinucleotide analogs produce a "Cap-0" structure, which can be immunogenic.

The development of novel cap analogs aims to address these issues by enhancing translational efficiency, increasing stability through resistance to decapping enzymes, and reducing immunogenicity.

Key Classes and Discoveries in Novel Cap Analogs

Research has yielded several classes of modified cap analogs with improved properties.

Anti-Reverse Cap Analogs (ARCAs)

To solve the problem of reverse incorporation, Anti-Reverse Cap Analogs (ARCAs) were developed. These analogs feature a modification at the 3'-OH group of the 7-methylguanosine, typically by replacing it with a 3'-O-methyl group (m27,3'-OGpppG). This chemical block prevents RNA polymerase from initiating transcription from the m7G end, ensuring that over 95% of caps are incorporated in the correct forward orientation. This simple modification can result in a two-fold or greater increase in protein expression compared to the standard cap.

Analogs with Modified Triphosphate Bridges

To enhance mRNA stability, the triphosphate bridge has been a key target for chemical modification. These changes are designed to make the cap resistant to hydrolysis by decapping enzymes.

-

Phosphorothioate Analogs: Substituting a non-bridging oxygen atom with sulfur in the α, β, or γ position of the triphosphate chain creates phosphorothioate cap analogs. Modifications at the β-position (m7GppSpG) have been shown to increase binding affinity to the translation initiation factor eIF4E and confer partial resistance to the Dcp2 decapping enzyme. γ-substituted analogs are highly resistant to the scavenger decapping enzyme DcpS.

-

Boranophosphate and Imidodiphosphate Analogs: Further substitutions include replacing a β-phosphate oxygen with BH3 (boranophosphate) or a bridging oxygen with NH (imidodiphosphate). mRNAs capped with m7GppBH3pm7G, for instance, are translated with high efficiency and are more stable than their phosphorothioate counterparts.

Trinucleotide and Tetranucleotide Cap Analogs

A significant advancement has been the development of trinucleotide and tetranucleotide cap analogs. These molecules more closely mimic the natural Cap-1 and Cap-2 structures found in higher eukaryotes.

-

Trinucleotide Analogs (e.g., CleanCap® Reagent AG): These analogs, with the structure m7GpppAmpG, are incorporated as a single unit at the beginning of the transcript. This strategy achieves capping efficiencies of over 95% and directly produces a Cap-1 structure, which is crucial for evading the innate immune system. Trinucleotide analogs have demonstrated superior translational properties compared to dinucleotides.

Synthesis and Evaluation of Novel Cap Analogs

The generation and validation of new cap analogs involve a combination of chemical synthesis and rigorous biochemical and cellular assays.

Chemical Synthesis of Cap Analogs

The chemical synthesis of cap analogs is challenging due to the multiple functional groups on the nucleosides. A common strategy involves the coupling of two nucleotide fragments, where one is activated to act as an electrophile and the other acts as a nucleophile.

This protocol outlines a general procedure for coupling an activated N7-methylguanosine 5'-diphosphate (m7GDP) with guanosine 5'-monophosphate (GMP).

-

Activation of m7GDP:

-

Dissolve m7GDP in anhydrous dimethylformamide (DMF).

-

Add an activating agent, such as carbonyldiimidazole (CDI) or diphenyl phosphorochloridate, in excess.

-

Stir the reaction at room temperature for several hours to form the m7GDP-imidazolide (or other activated intermediate). Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

-

-

Coupling Reaction:

-

In a separate flask, dissolve GMP (as a salt, e.g., tributylammonium) in anhydrous DMF.

-

Add the activated m7GDP solution to the GMP solution.

-

Add a catalyst, such as anhydrous zinc chloride (ZnCl2), to drive the reaction.

-

Stir the reaction at room temperature for 1-3 days.

-

-

Purification:

-

Quench the reaction by adding water or a buffer solution.

-

Purify the crude product using anion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the structure and purity of the final cap analog using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

In Vitro Transcription for Capped mRNA Synthesis

Co-transcriptional capping is the most common method for synthesizing capped mRNA in the lab.

This protocol describes a standard 20 µL in vitro transcription reaction.

-

Reaction Setup: Assemble the following components at room temperature in a nuclease-free tube in the order listed:

-

Nuclease-Free Water: to a final volume of 20 µL

-

10X Transcription Buffer: 2 µL

-

ATP, CTP, UTP solution (10 mM each): 2 µL

-

GTP solution (2 mM): 2 µL

-

Cap Analog solution (e.g., ARCA, 40 mM): 4 µL (maintains a 4:1 ratio of cap to GTP)

-

Linearized DNA Template (1 µg): X µL

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 hours.

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a spin column-based purification kit.

-

Quality Control: Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity and size via denaturing agarose gel electrophoresis.

Measurement of Capping Efficiency

Determining the percentage of transcripts that are successfully capped is a critical quality control step.

This method provides precise quantification and identification of capped and uncapped species.

-

Hybridization and RNase H Digestion:

-

Anneal a biotinylated DNA-RNA hybrid oligonucleotide probe that is complementary to the first ~20-30 nucleotides of the 5' end of the target mRNA.

-

Digest the mRNA:probe duplex with RNase H. This enzyme specifically cleaves the RNA strand of a DNA:RNA hybrid, releasing the short 5' end fragment.

-

-

Fragment Enrichment:

-

Capture the biotinylated probe and the attached 5' RNA fragment using streptavidin-coated magnetic beads.

-

Wash the beads to remove the rest of the mRNA transcript and other reaction components.

-

Elute the 5' fragment from the beads.

-

-

LC-MS Analysis:

-

Analyze the eluted fragments using liquid chromatography-mass spectrometry (LC-MS).

-

Separate the capped and uncapped fragments by chromatography.

-

Identify the species by their mass-to-charge ratio.

-

Calculate capping efficiency by comparing the integrated peak areas of the capped species to the total (capped + uncapped) species.

-

Evaluation of Translational Efficiency

The ultimate test of a cap analog's effectiveness is its ability to promote protein synthesis.

-

Reaction Setup: In a nuclease-free tube on ice, combine:

-

Rabbit Reticulocyte Lysate

-

Amino Acid Mixture (minus leucine or methionine)

-

[35S]-Methionine or [14C]-Leucine

-

RNase Inhibitor

-

Capped mRNA (typically 50-100 ng)

-

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes.

-

Analysis:

-

To quantify protein synthesis, precipitate the proteins using trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, if the mRNA encodes an enzyme like luciferase, measure its activity using a luminometer.

-

Analyze the protein products by SDS-PAGE and autoradiography.

-

-

Quantification: Compare the amount of protein produced from mRNAs with novel cap analogs to that produced from mRNA with a standard cap (m7GpppG) or an uncapped transcript.

Assessment of Resistance to Decapping

To evaluate stability, capped mRNAs are challenged with recombinant decapping enzymes.

-

Substrate Preparation: Synthesize a short (~50 nt) radiolabeled, capped RNA transcript in vitro using [α-32P]GTP.

-

Decapping Reaction:

-

Incubate the radiolabeled capped RNA with purified recombinant Dcp1/Dcp2 decapping enzyme complex in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.9, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction by adding EDTA.

-

-

Analysis:

-

Analyze the reaction products by thin-layer chromatography (TLC) on a PEI-cellulose plate.

-

The Dcp2 enzyme cleaves the cap to release m7GDP. The intact cap (m7GpppG) and the cleavage product (m7GDP) will have different mobilities.

-

Visualize the spots by autoradiography and quantify their intensity using a phosphorimager.

-

-

Calculation: Calculate the percentage of decapping over time to determine the resistance of the modified cap to enzymatic hydrolysis.

Quantitative Data Summary

The performance of various cap analogs has been quantified across numerous studies. The tables below summarize key comparative data.

Table 1: eIF4E Binding Affinity of Selected Cap Analogs

| Cap Analog | Modification | Relative Binding Affinity (KAS, M-1 x 106) | Reference |

| m7GpppG | Standard Cap | 1.3 - 4.0 | |

| m27,3'-OGpppG | ARCA | 1.8 - 4.5 | |

| m7GppSpG (D1 isomer) | β-Phosphorothioate | 17.0 | |

| m7GppBH3pm7G | β-Boranophosphate | High (qualitative) | |

| m7GppppG | Tetraphosphate | 5.1 | |

| m7Gppppm7G | Symmetrical Tetraphosphate | 10.0 |

Table 2: Translational Efficiency of mRNAs with Novel Cap Analogs

| Cap Analog | Modification | Relative Translational Efficiency (vs. m7GpppG = 1.0) | Reference |

| m7GpppG | Standard Cap | 1.0 | |

| Uncapped | No Cap | ~0.07 | |

| m27,3'-OGpppG | ARCA | ~2.0 - 2.2 | |

| m7Gppppm7G | Symmetrical Tetraphosphate | 3.1 | |

| m27,2'-OGppSpG | ARCA + β-Phosphorothioate | High (qualitative) | |

| Trinucleotide Caps | Cap-1 mimic | >2.0 (generally) |

Visualizing Key Pathways and Workflows

Diagrams generated using DOT language help to visualize the complex processes involved in mRNA capping and function.

Caption: mRNA cap-dependent translation initiation pathway.

References

The 7-Methylguanosine Cap: A Linchpin of Eukaryotic mRNA Metabolism and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-methylguanosine (m7G) cap is a hallmark of eukaryotic messenger RNA (mRNA), playing a pivotal role in nearly every aspect of an mRNA's life, from its synthesis and processing to its translation and eventual decay. This intricate chemical modification, a single guanosine nucleotide methylated at the 7th position and linked in a unique 5'-to-5' triphosphate bridge to the first nucleotide of the mRNA transcript, is a critical determinant of gene expression.[1][2][3] For researchers and professionals in drug development, a thorough understanding of the biochemical properties of the m7G cap is paramount for the design and optimization of mRNA-based therapeutics, including vaccines and protein replacement therapies.

Structure and Biosynthesis of the m7G Cap

The canonical m7G cap, also known as Cap-0, is the foundational structure. In higher eukaryotes, this can be further methylated at the 2'-hydroxyl group of the first and sometimes second nucleotides to form Cap-1 and Cap-2 structures, respectively.[3] The Cap-1 structure is particularly important for the host to distinguish its own mRNA from foreign RNA, thereby evading an innate immune response.[4]

The biosynthesis of the m7G cap is a co-transcriptional process that occurs in three sequential enzymatic steps, intimately coupled with transcription by RNA polymerase II.

-

RNA Triphosphatase (RTP): The nascent pre-mRNA emerges from the RNA polymerase II with a 5'-triphosphate group. The RTP removes the terminal γ-phosphate, leaving a diphosphate.

-

RNA Guanylyltransferase (GTase): This enzyme catalyzes the addition of a guanosine monophosphate (GMP) molecule from GTP to the 5'-diphosphate of the pre-mRNA, forming a 5'-5' triphosphate linkage.

-

RNA (guanine-N7)-methyltransferase (MTase): The final step in the formation of the core Cap-0 structure is the transfer of a methyl group from S-adenosylmethionine (SAM) to the N7 position of the guanine base.

In vertebrates, the first two enzymatic activities are carried out by a single bifunctional enzyme.

Diagram of the mRNA Capping Pathway

Caption: Enzymatic steps in the co-transcriptional formation of the m7G cap (Cap-0).

Biochemical Functions of the m7G Cap

The m7G cap is a versatile molecular module that orchestrates a multitude of cellular processes essential for gene expression.

-

Protection from Exonucleolytic Degradation: The 5'-5' triphosphate linkage and the presence of the cap structure physically block the access of 5'→3' exonucleases, thereby significantly increasing the stability and half-life of the mRNA molecule. Uncapped mRNAs are rapidly degraded in the cytoplasm.

-

Splicing: The m7G cap is recognized by the nuclear cap-binding complex (CBC), which facilitates the recruitment of the spliceosome to pre-mRNA, ensuring the efficient and accurate removal of introns.

-

Nuclear Export: The CBC also plays a crucial role in the export of mature mRNA from the nucleus to the cytoplasm by interacting with the nuclear pore complex.

-

Translation Initiation: In the cytoplasm, the m7G cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex. This interaction is the rate-limiting step for the recruitment of the 40S ribosomal subunit to the 5' end of the mRNA, initiating cap-dependent translation.

Diagram of Cap-Dependent Translation Initiation

Caption: Simplified pathway of cap-dependent translation initiation.

Quantitative Data on m7G Cap Interactions and Function

The following tables summarize key quantitative data related to the biochemical properties of the 7-methylguanosine cap.

Table 1: Binding Affinities of eIF4E for Various Cap Analogs

| Cap Analog | Dissociation Constant (Kd) | Reference |

| m7GpppG | 0.27 µM - 561 nM | |

| m2,2,7GpppG | 1.27 µM | |

| m7GTP | ~30-100 fold higher affinity than 4EHP | |

| Capped RNA Oligos | Substantially lower Kd than m7GpppG | |

| Bn7-GMP analogs | 1.32 µM - 69.13 µM |

Table 2: Impact of m7G Cap on mRNA Stability and Translation Efficiency

| mRNA Feature | Effect | Quantitative Data | Reference |

| m7G Cap | Increased mRNA Stability | Significantly more stable than uncapped mRNA in X. laevis oocytes and mammalian cell extracts. | |

| m7G Cap | Increased Translation Efficiency | 44-fold enhancement compared to uncapped RNA with the most stimulatory cap analog. | |

| Cap-1 Structure | Increased Stability and Translation | Demonstrates greater stability and improved translation efficiency relative to Cap-0 mRNA. | |

| Uncapped mRNA | Decreased Stability | Rapidly degraded. | |

| A-capped mRNA | Decreased Translation Efficiency | Used as a non-functional control to assess cap-dependent translation. |

Experimental Protocols

In Vitro Synthesis of m7G-Capped mRNA

This protocol describes the enzymatic capping of in vitro transcribed RNA using Vaccinia Capping Enzyme.

Materials:

-

Purified uncapped RNA transcript with a 5'-triphosphate

-

Vaccinia Capping Enzyme (e.g., NEB #M2080)

-

10X Capping Buffer (500 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 10 mM DTT, pH 8.0)

-

10 mM GTP solution

-

32 mM S-adenosylmethionine (SAM)

-

RNase Inhibitor

-

Nuclease-free water

-

RNA purification kit (e.g., spin column-based)

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components in the order listed at room temperature:

-

Nuclease-free water to a final volume of 20 µL

-

10X Capping Buffer: 2 µL

-

10 mM GTP: 1 µL

-

32 mM SAM: 1 µL

-

Uncapped RNA (up to 20 µg): X µL

-

RNase Inhibitor: 1 µL

-

Vaccinia Capping Enzyme: 1 µL

-

-

Incubation: Gently mix the reaction by pipetting up and down and incubate at 37°C for 30-60 minutes.

-

RNA Purification: Purify the capped RNA using an appropriate RNA cleanup kit according to the manufacturer's instructions to remove enzymes, unincorporated nucleotides, and salts.

-

Quantification and Quality Control: Determine the concentration of the purified capped RNA using a spectrophotometer (e.g., NanoDrop). The integrity and capping efficiency can be assessed by methods such as agarose gel electrophoresis or LC-MS analysis.

Diagram of In Vitro Capping and Analysis Workflow

Caption: A typical workflow for the in vitro synthesis and quality control of capped mRNA.

Analysis of mRNA Cap Structure by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detailed characterization and quantification of mRNA cap structures.

Principle:

The mRNA is first digested into smaller fragments or individual nucleosides. The resulting mixture is then separated by liquid chromatography, and the components are identified and quantified by mass spectrometry based on their mass-to-charge ratio.

General Protocol Outline:

-

Sample Preparation:

-

Enrich for mRNA from total RNA using oligo(dT) affinity beads.

-

Digest the mRNA with a nuclease (e.g., nuclease P1) to release cap dinucleotides (m7GpppN) and nucleotide 5'-monophosphates.

-

-

LC Separation:

-

Inject the digested sample onto a suitable liquid chromatography column (e.g., reversed-phase) to separate the different cap structures and nucleosides.

-

-

MS/MS Analysis:

-

The eluting components are introduced into a tandem mass spectrometer.

-

The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the different cap structures based on their unique precursor and product ion transitions.

-

-

Data Analysis:

-

The abundance of each cap structure is determined by integrating the peak areas from the chromatograms and comparing them to known standards.

-

Filter Binding Assay for Cap-Binding Protein Affinity

This assay measures the binding of a protein to a radiolabeled RNA ligand by capturing the protein-RNA complexes on a nitrocellulose filter.

Materials:

-

Purified cap-binding protein (e.g., eIF4E)

-

Radiolabeled capped RNA transcript

-

Binding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM EDTA, 2 mM DTT)

-

Nitrocellulose and nylon membranes

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a series of binding reactions in microcentrifuge tubes, each containing:

-

Binding buffer

-

A constant, low concentration of radiolabeled capped RNA

-

Increasing concentrations of the cap-binding protein

-

-

Incubation: Incubate the reactions at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).

-

Filtration:

-

Assemble the filtration apparatus with a nitrocellulose membrane stacked on top of a nylon membrane. The nitrocellulose membrane will bind the protein and any associated RNA, while the unbound RNA will pass through to the nylon membrane.

-

Apply a vacuum and slowly filter each binding reaction through a separate well.

-

Wash each filter with cold binding buffer to remove any non-specifically bound RNA.

-

-

Quantification:

-

Disassemble the filter apparatus and separately place the nitrocellulose and nylon membranes into scintillation vials.

-

Add scintillation fluid and measure the radioactivity on each membrane using a scintillation counter.

-

-

Data Analysis:

-

Calculate the fraction of bound RNA at each protein concentration.

-

Plot the fraction of bound RNA versus the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

-

Conclusion

The 7-methylguanosine cap is a fundamentally important and biochemically complex modification of eukaryotic mRNA. Its roles in ensuring mRNA stability, proper processing, and efficient translation make it a critical quality attribute for the development of mRNA-based therapeutics. A deep understanding of its biochemical properties, the enzymes involved in its synthesis, and the proteins that interact with it is essential for the rational design of highly effective and safe mRNA drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of messenger RNA.

References

The Core Mechanism of Cap-Dependent Translation Initiation: A Technical Guide for Researchers

Abstract

Protein synthesis is a cornerstone of cellular function, and its initiation phase is the most regulated step, dictating the proteome's composition in response to myriad cellular signals. In eukaryotes, the predominant pathway for translation initiation is cap-dependent, a complex and highly orchestrated process. This guide provides an in-depth examination of the core mechanism of cap-dependent translation initiation, intended for researchers, scientists, and professionals in drug development. We will dissect the molecular choreography of initiation factors, the assembly of ribosomal complexes, and the critical regulatory networks that govern this pathway. This document integrates quantitative data on molecular interactions, detailed protocols for key investigative experiments, and visual diagrams of the central pathways and workflows to offer a comprehensive resource for understanding and manipulating this fundamental biological process.

Introduction

The expression of genetic information into functional proteins is a multi-stage process, with translation initiation serving as the rate-limiting and most critical control point. The majority of eukaryotic mRNAs are translated via a cap-dependent mechanism, which is initiated by the recognition of the 7-methylguanosine (m⁷G) cap structure at the 5' end of the messenger RNA (mRNA). This recognition event triggers a cascade of interactions involving numerous eukaryotic initiation factors (eIFs), leading to the assembly of the ribosome at the start codon and the commencement of polypeptide synthesis.

Dysregulation of this pathway is a hallmark of various diseases, including cancer and metabolic disorders, making its components attractive targets for therapeutic intervention. A thorough understanding of the molecular mechanics, binding affinities, and regulatory signaling is therefore paramount for both basic research and drug development.

The Core Mechanism: A Step-by-Step Rationale

Cap-dependent translation initiation can be dissected into four principal stages:

-

Formation of the 43S Pre-initiation Complex (PIC).

-

mRNA Activation and eIF4F Complex Assembly.

-

Recruitment of the 43S PIC to the mRNA and formation of the 48S Initiation Complex.

-

Scanning for the Start Codon and 80S Ribosome Assembly.

Formation of the 43S Pre-initiation Complex (PIC)

The process begins with the formation of a ternary complex (TC) consisting of the initiator Met-tRNA (Met-tRNAi), the GTP-bound eIF2, and GTP.[1] This TC then binds to the small (40S) ribosomal subunit. This binding is stabilized by several other initiation factors, including eIF1, eIF1A, eIF3, and eIF5, to form the 43S pre-initiation complex (PIC).[1][2]

-

eIF1 and eIF1A: These factors bind to the 40S subunit and promote an "open" conformation, which is essential for the subsequent scanning of the mRNA leader sequence.[3]

-

eIF3: This large, multi-subunit complex binds to the 40S subunit and acts as a central scaffold, preventing premature association with the large (60S) ribosomal subunit and mediating the interaction with the mRNA-bound factors.[4]

-

eIF5: This factor functions as a GTPase-activating protein (GAP) for eIF2, though its activity is latent at this stage.

Figure 1: Formation of the 43S Pre-initiation Complex (PIC).

mRNA Activation and eIF4F Complex Assembly

For an mRNA to be translated, its 5' cap must be recognized. This is the rate-limiting step of initiation and is carried out by the eIF4F complex. This complex consists of three subunits:

-

eIF4E: The cap-binding protein.

-

eIF4G: A large scaffolding protein that bridges the mRNA to the 43S PIC via an interaction with eIF3. It also binds eIF4A and the Poly(A)-Binding Protein (PABP).

-

eIF4A: A DEAD-box RNA helicase that unwinds secondary structures in the 5' untranslated region (UTR) of the mRNA.

Simultaneously, the poly(A) tail at the 3' end of the mRNA is bound by PABP. PABP then interacts with eIF4G, effectively circularizing the mRNA. This "closed-loop" conformation is believed to enhance translation efficiency by promoting ribosome recycling and stabilizing the initiation complex.

References

- 1. eIF2 - Wikipedia [en.wikipedia.org]

- 2. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural motifs in eIF4G and 4E-BPs modulate their binding to eIF4E to regulate translation initiation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. manuals.plus [manuals.plus]

An In-depth Technical Guide to the Enzymatic Synthesis of Trinucleotide Cap Analogs

For Researchers, Scientists, and Drug Development Professionals

The 5' cap is a critical structural feature of eukaryotic messenger RNA (mRNA), essential for its stability, transport, and efficient translation into protein.[1][2] For therapeutic applications, such as mRNA vaccines and gene therapy, the precise and efficient synthesis of capped mRNA is paramount.[3] Trinucleotide cap analogs, which mimic the natural Cap 1 structure, have emerged as superior reagents for producing highly functional mRNA.[3][4] This guide provides a comprehensive overview of the enzymatic methods for synthesizing these advanced cap analogs, complete with detailed protocols, quantitative data, and visual workflows to aid researchers in this field.

Introduction to mRNA Capping

The 5' cap consists of a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. In eukaryotes, this capping process occurs co-transcriptionally and involves three key enzymatic activities: RNA triphosphatase, guanylyltransferase, and methyltransferase. For in vitro synthesis of therapeutic mRNA, two primary enzymatic strategies are employed: post-transcriptional capping and co-transcriptional capping.

-

Post-transcriptional capping involves the synthesis of a complete RNA molecule followed by the enzymatic addition of the cap structure using enzymes like the Vaccinia Capping Enzyme (VCE).

-

Co-transcriptional capping incorporates a cap analog directly during the in vitro transcription (IVT) process, often utilizing a bacteriophage RNA polymerase such as T7 RNA polymerase.

Trinucleotide cap analogs, such as CleanCap® AG, offer significant advantages by enabling the direct and efficient synthesis of mRNA with a Cap 1 structure, which is crucial for evading the innate immune response and enhancing translation efficiency.

Enzymatic Synthesis Strategies

Co-transcriptional capping is a streamlined method where a trinucleotide cap analog is included in the in vitro transcription reaction. The RNA polymerase initiates transcription with the cap analog, directly incorporating it at the 5' end of the nascent mRNA transcript. Engineered T7 RNA polymerases have been developed to improve the efficiency of trinucleotide cap incorporation.

Experimental Protocol: Co-transcriptional Capping

This protocol is a general guideline for co-transcriptional capping using T7 RNA polymerase and a trinucleotide cap analog.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase (Wild-type or engineered for high-efficiency capping)

-

Trinucleotide cap analog (e.g., m7GpppAmpG)

-

Ribonucleotide triphosphates (ATP, CTP, UTP, GTP)

-

Transcription buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

-

RNase inhibitor

-

DNase I

-

Nuclease-free water

Procedure:

-

Reaction Setup: Assemble the transcription reaction on ice. A typical 20 µL reaction may include:

-

Transcription Buffer (10X): 2 µL

-

NTPs (e.g., 5 mM each): 2 µL of each (ATP, CTP, UTP)

-

GTP (e.g., 0.5 mM): variable, to be optimized with cap analog

-

Trinucleotide Cap Analog (e.g., 10 mM): 2 µL (adjust for desired cap:GTP ratio)

-

Linearized DNA Template: 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

Nuclease-free water: to 20 µL final volume

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.

-

Purification: Purify the capped mRNA using standard methods such as spin column chromatography, oligo dT affinity purification, or HPLC to remove unincorporated nucleotides, enzymes, and DNA fragments.

Diagram: Co-transcriptional Capping Workflow

Caption: Workflow for co-transcriptional synthesis of capped mRNA.

Post-transcriptional capping is a two-step process where the mRNA is first synthesized via in vitro transcription and then capped in a separate enzymatic reaction. The Vaccinia Capping Enzyme is a multi-functional enzyme that possesses RNA triphosphatase, guanylyltransferase, and guanine methyltransferase activities, enabling the addition of a complete Cap 0 structure. To generate a Cap 1 structure, a subsequent reaction with a 2'-O-methyltransferase is required.

Experimental Protocol: Post-transcriptional Capping with VCE

Materials:

-

Purified, uncapped mRNA with a 5'-triphosphate end

-

Vaccinia Capping Enzyme (VCE)

-

10X Capping Buffer (e.g., 500 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 10 mM DTT)

-

GTP (e.g., 5 mM)

-

S-adenosylmethionine (SAM) (e.g., 1 mM)

-

RNase inhibitor

-

Nuclease-free water

-

(Optional for Cap 1) mRNA Cap 2´-O-Methyltransferase and its reaction buffer

Procedure:

-

Reaction Setup: Assemble the capping reaction on ice. A typical 20 µL reaction may include:

-

10X Capping Buffer: 2 µL

-

Purified uncapped mRNA: 1-10 µg

-

GTP: 2 µL

-

SAM: 2 µL

-

RNase Inhibitor: 1 µL

-

Vaccinia Capping Enzyme: 1 µL

-

Nuclease-free water: to 20 µL final volume

-

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

(Optional) Cap 1 Synthesis: For Cap 1 formation, add mRNA Cap 2´-O-Methyltransferase and incubate according to the manufacturer's protocol.

-

Purification: Purify the capped mRNA to remove enzymes, unreacted nucleotides, and buffer components using methods such as spin column chromatography or lithium chloride precipitation.

Diagram: Post-transcriptional Capping Workflow

Caption: Workflow for post-transcriptional capping of mRNA using VCE.

Quantitative Data on Capping Efficiency

The efficiency of capping is a critical quality attribute for therapeutic mRNA. It is typically determined by comparing the amount of capped mRNA to the total amount of mRNA produced.

| Capping Method | Cap Analog/Enzyme | Capping Efficiency | Reference |

| Co-transcriptional | m7GpppG (dinucleotide) | 50-66% (due to reverse incorporation) | |

| Co-transcriptional | ARCA (dinucleotide) | ~83% | |

| Co-transcriptional | Trinucleotide (e.g., CleanCap AG) | >95% | |

| Co-transcriptional | LNA-substituted trinucleotide | ~53% | |

| Co-transcriptional | TNA-modified trinucleotide | ≥ 95% | |

| Post-transcriptional | Vaccinia Capping Enzyme | Nearly 100% |

ARCA: Anti-Reverse Cap Analog; LNA: Locked Nucleic Acid; TNA: Threose Nucleic Acid

Signaling Pathways and the Importance of the 5' Cap

The 5' cap is a central player in the regulation of gene expression. It is recognized by the cap-binding protein eIF4E, which is a key component of the eIF4F complex. This interaction is a rate-limiting step for the initiation of cap-dependent translation. The mTOR and MNK1/2 signaling pathways regulate the activity of eIF4E, thereby linking translation initiation to cellular conditions such as nutrient availability and growth factor signaling.

Diagram: mRNA Cap-Dependent Translation Initiation Pathway

Caption: Simplified signaling pathway of cap-dependent translation.

Comparison of Capping Strategies

The choice between co-transcriptional and post-transcriptional capping depends on the specific application, scale of production, and desired purity of the final mRNA product.

Diagram: Comparison of Capping Methods

Caption: Comparison of co-transcriptional and post-transcriptional capping.

Conclusion

The enzymatic synthesis of trinucleotide cap analogs is a cornerstone of modern mRNA therapeutic development. Co-transcriptional capping with advanced trinucleotide analogs offers a highly efficient and scalable method for producing Cap 1-structured mRNA, which is often preferred for clinical applications. Post-transcriptional capping, while more laborious, provides exceptional capping efficiency and control. The choice of methodology will depend on the specific research or manufacturing needs. This guide provides the foundational knowledge and protocols to empower researchers in the synthesis of high-quality capped mRNA for a new generation of therapies.

References

- 1. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Trinucleotide mRNA Capping Reagents: Improved Synthetic Route and Efficient Co-transcriptional Incorporation in mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing m7GpppGmpG (CleanCap®) in mRNA Vaccine Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of messenger RNA (mRNA) vaccines has been accelerated by innovations in mRNA capping technology. The 5' cap structure is a critical determinant of an mRNA molecule's stability, translational efficiency, and immunogenicity. A key advancement in this area is the development of trinucleotide cap analogs such as m7GpppGmpG, commercially available as CleanCap® reagents. These analogs facilitate the co-transcriptional synthesis of a natural Cap 1 structure, which has been shown to significantly enhance protein expression and reduce the innate immune response compared to older capping methods.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound (via CleanCap® AG) in the development of mRNA vaccines. We present a comparative analysis of different capping technologies, detailed experimental workflows, and a discussion of the underlying biological pathways.

Data Presentation: Comparative Analysis of mRNA Capping Technologies

The choice of 5' cap and the method of its incorporation have a profound impact on the performance of an mRNA vaccine. Below is a summary of quantitative data comparing the most common capping strategies: co-transcriptional capping with CleanCap® AG (a trinucleotide this compound analog), co-transcriptional capping with Anti-Reverse Cap Analog (ARCA), and post-transcriptional enzymatic capping.

| Capping Method | Cap Structure | Capping Efficiency (%) | In Vitro Protein Expression (Relative Luciferase Activity) | In Vivo Protein Expression (Relative Fold Increase vs. ARCA) |

| CleanCap® AG | Cap 1 | >95%[1] | High[1] | ~2-4 fold[2][3] |

| ARCA | Cap 0 | ~70-80%[4] | Moderate | 1 (Baseline) |

| Enzymatic Capping | Cap 0/Cap 1 | ~100% | High | Variable, depends on Cap structure |

| Capping Method | Key Advantages | Key Disadvantages |

| CleanCap® AG | High efficiency, produces natural Cap 1, "one-pot" synthesis, high mRNA yield, reduced immunogenicity. | Requires specific "AG" initiation sequence in the DNA template. |

| ARCA | Simple co-transcriptional method. | Lower efficiency, produces immunogenic Cap 0, can be incorporated in reverse orientation (though ARCA is modified to reduce this). |

| Enzymatic Capping | High efficiency, can produce Cap 1. | Multi-step process, requires additional enzymes and purification steps, can be more expensive and time-consuming. |

Experimental Protocols

Here we provide detailed protocols for the key experimental stages of producing and evaluating an this compound-capped mRNA vaccine.

Protocol 1: In Vitro Transcription of this compound (CleanCap® AG) Capped mRNA

This protocol describes the co-transcriptional capping of mRNA using CleanCap® AG reagent with T7 RNA polymerase. A crucial prerequisite is that the DNA template must contain a T7 promoter followed by an AG initiation sequence.

Materials:

-

Linearized plasmid DNA or PCR product with a T7 promoter followed by an "AG" initiation sequence (1 µg)

-

CleanCap® Reagent AG

-

ATP, CTP, GTP, UTP solution (e.g., 100 mM each)

-

T7 RNA Polymerase Mix

-

Transcription Buffer (e.g., 10x)

-

RNase Inhibitor

-

Nuclease-free water

-

RNase-free DNase I (optional)

-

DNase I Buffer (10x, optional)

Procedure:

-

Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.

-

Assemble the transcription reaction at room temperature in the following order:

Component Volume (for a 20 µL reaction) Final Concentration Nuclease-free water Variable - Transcription Buffer (10x) 2 µL 1x CleanCap® Reagent AG 4 µL - ATP, CTP, UTP (100 mM each) 1.5 µL each 7.5 mM each GTP (100 mM) 0.6 µL 3 mM Linearized DNA Template X µL (to 1 µg) 50 ng/µL T7 RNA Polymerase Mix 2 µL - | Total Volume | 20 µL | |

-

Mix thoroughly by gentle pipetting.

-

Incubate the reaction at 37°C for 2 hours.

-

(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

Proceed immediately to mRNA purification.

Protocol 2: Purification of In Vitro Transcribed mRNA

This protocol outlines two common methods for purifying the synthesized mRNA: lithium chloride (LiCl) precipitation and spin column chromatography.

Method A: Lithium Chloride (LiCl) Precipitation

This method is effective for removing unincorporated nucleotides and enzymes, especially for larger RNA transcripts (>300 bases).

-

To your 20 µL IVT reaction, add 30 µL of nuclease-free water to bring the volume to 50 µL.

-

Add 25 µL of high-salt LiCl solution (e.g., 7.5 M) and mix well.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 4°C for 15 minutes at maximum speed to pellet the RNA.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol.

-

Centrifuge at 4°C for 5 minutes.

-

Carefully discard the ethanol and briefly air-dry the pellet. Do not over-dry.

-

Resuspend the RNA pellet in a suitable volume of nuclease-free water or buffer (e.g., 0.1 mM EDTA).

Method B: Spin Column Chromatography

Spin columns provide a rapid and reliable method for purifying high-quality RNA.

-

Select a spin column kit appropriate for RNA purification (e.g., Monarch RNA Cleanup Kit).

-

Follow the manufacturer's protocol. Typically, this involves: a. Binding the RNA to the column membrane in the presence of a high-concentration salt buffer. b. Washing the membrane with wash buffers to remove impurities. c. Eluting the purified RNA with nuclease-free water or elution buffer.

Protocol 3: In Vitro Translation Efficiency Assessment using Luciferase Reporter Assay

This protocol uses a luciferase reporter mRNA to quantify and compare the translational efficiency of differently capped mRNAs in a cell-based assay.

Materials:

-

Purified, capped luciferase mRNA (e.g., Firefly or Gaussia luciferase)

-

Mammalian cell line (e.g., HeLa or HEK293T)

-

Cell culture medium and supplements

-

Transfection reagent suitable for mRNA (e.g., lipid-based)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 24-well plate to achieve 70-80% confluency on the day of transfection.

-

Transfection Complex Formation: a. For each well, dilute a fixed amount of each capped mRNA (e.g., 500 ng) in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

-

Transfection: Add the transfection complexes dropwise to the cells in each well.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for a defined period (e.g., 6, 12, 24 hours).

-

Luciferase Assay: a. At each time point, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system. b. Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase mRNA) or total protein concentration if desired.

-

Data Analysis: Compare the relative light units (RLU) produced by cells transfected with mRNA capped with CleanCap® AG, ARCA, and enzymatic methods.

Protocol 4: In Vivo Immunogenicity Assessment in Mice

This protocol describes a general workflow for evaluating the immunogenicity of an mRNA vaccine candidate by measuring the antigen-specific antibody response in mice.

Materials:

-

Purified, capped mRNA vaccine encoding the antigen of interest, formulated in lipid nanoparticles (LNPs).

-

6-8 week old female BALB/c or C57BL/6 mice.

-

Sterile PBS and syringes for injection.

-

Equipment for blood collection (e.g., micro-hematocrit tubes).

-

Recombinant antigen protein for ELISA.

-

ELISA plates and reagents (coating buffer, blocking buffer, detection antibodies, substrate).

-

Plate reader.

Procedure:

-

Immunization: a. Divide mice into groups for each vaccine formulation (e.g., CleanCap®-capped, ARCA-capped) and a control group (e.g., PBS or empty LNP). b. Immunize mice via intramuscular (IM) injection with a defined dose of the mRNA-LNP vaccine (e.g., 1-10 µg of mRNA). c. Administer a booster immunization 2-3 weeks after the primary injection.

-

Serum Collection: a. Collect blood samples from the mice at defined time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost). b. Isolate serum by centrifugation and store at -20°C or -80°C.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer: a. Coat a 96-well ELISA plate with the recombinant antigen protein overnight at 4°C. b. Wash the plate and block with a suitable blocking buffer. c. Serially dilute the collected mouse sera and add to the wells. Incubate for 1-2 hours at room temperature. d. Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects mouse IgG. Incubate for 1 hour. e. Wash the plate and add a TMB substrate. Stop the reaction with a stop solution. f. Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: a. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background. b. Compare the antibody titers between the different vaccine groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for mRNA synthesis, purification, and evaluation.

Caption: TLR7/8 signaling pathway activated by ssRNA from an mRNA vaccine.

Conclusion

The use of this compound cap analogs, such as CleanCap®, represents a significant advancement in the production of highly effective mRNA vaccines. The co-transcriptional capping method offers a streamlined, efficient, and cost-effective approach to generating mRNA with a natural Cap 1 structure. This leads to enhanced protein expression and a more favorable immunogenicity profile. The protocols and data presented here provide a solid foundation for researchers and drug developers to harness this technology for the next generation of mRNA-based therapeutics and vaccines.

References

Application Notes & Protocols: Maximizing m7GpppGmpG and Other Cap Analog Incorporation in IVT Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5' cap structure is a critical quality attribute of in vitro transcribed (IVT) mRNA, profoundly influencing its stability, translational efficiency, and immunogenicity.[1][] For therapeutic applications, achieving a high percentage of correctly capped mRNA is paramount. Co-transcriptional capping, where a cap analog is introduced directly into the IVT reaction, offers a streamlined "one-pot" manufacturing process.[3][4] This document provides detailed application notes, comparative data, and experimental protocols for optimizing the incorporation of m7GpppG-type dinucleotide cap analogs and other advanced analogs in IVT reactions.

Section 1: Understanding Co-Transcriptional Capping Efficiency

Co-transcriptional capping involves a competition between the cap analog and GTP for initiation of transcription by the RNA polymerase (e.g., T7, SP6).[5] The outcome is typically a mixture of capped RNA and transcripts with a 5'-triphosphate end. The efficiency of incorporation is a key metric, defined as the percentage of total mRNA molecules that possess the 5' cap structure.

Several factors influence this efficiency:

-

Cap Analog to GTP Ratio: This is the most critical parameter. A higher ratio of cap analog to GTP favors initiation with the analog, increasing capping efficiency, but can often lead to a decrease in the overall RNA yield due to the lower concentration of GTP. A molar ratio of 4:1 (Cap:GTP) is a widely used starting point.

-

Nucleotide Concentrations: The absolute concentrations of all four NTPs are important for achieving high RNA yields.

-

Type of Cap Analog: Different cap analogs exhibit varying incorporation efficiencies. Anti-Reverse Cap Analogs (ARCA) are modified to prevent incorporation in the incorrect orientation, leading to a higher proportion of functional mRNA. Newer trinucleotide cap analogs (e.g., CleanCap®) act as primers and can achieve near-quantitative capping efficiencies.

-

Reaction Conditions: Temperature, magnesium concentration, and incubation time must be optimized for the specific RNA polymerase and template being used.

-

DNA Template Sequence: The initiating nucleotides of the transcript (+1 and +2 positions) can influence the efficiency of incorporation, especially for trinucleotide caps that are designed to bind to a specific initiation sequence (e.g., AG or AU).

Data Presentation: Comparative Capping Efficiencies

The following tables summarize quantitative data on the incorporation efficiency of various cap analogs under different conditions as reported in the literature.

Table 1: Efficiency of Common Co-Transcriptional Capping Analogs

| Cap Analog Type | Structure | Typical Capping Efficiency (%) | Notes |

| Standard (e.g., m7GpppG) | Dinucleotide (Cap-0) | ~70-80% | Can incorporate in reverse orientation, reducing translatable mRNA. |

| ARCA (Anti-Reverse Cap Analog) | Dinucleotide (Cap-0) | ~70% | Modified to ensure correct orientation, but yields can be lower. |

| CleanCap® AG | Trinucleotide (Cap-1) | >95% | Acts as a primer for high-efficiency co-transcriptional capping. |

| m2(2,7)Gp3G | Dinucleotide (Cap-0) | ~91% | A modified dinucleotide showing high incorporation efficiency in studies. |

| b7m2Gp4G | Tetranucleotide | Not specified, but high | Novel analogs have been developed to enhance translational efficiency. |

Table 2: Capping Efficiencies of Various N2-Modified Dinucleotide Analogs

| Cap Analog | Capped Fraction (%) |

| GpppG | 85.3 ± 0.8% |

| m7GpppG | 74.3 ± 3.5% |

| m7,3′O2GpppG | 65.8 ± 2.4% |

| (isoxazole)2m7GpppG | 88.5 ± 2.0% |

| (p-chlorobenzyl)2m7GpppG | 88.2 ± 4.6% |

| (benzyl)2m7GpppG | 80.5 ± 1.6% |

| Data adapted from a study on novel cap analogs, analyzed via densitometry on UREA-PAGE gels. |

Section 2: Experimental Protocols

Protocol 1: Co-Transcriptional Capping of mRNA using a Dinucleotide Analog

This protocol provides a general method for in vitro transcription incorporating an m7GpppG or ARCA cap analog.

1. DNA Template Preparation:

-

The DNA template must be linear and contain a T7 (or SP6/T3) promoter upstream of the sequence to be transcribed.

-

Linearize the plasmid DNA template with a restriction enzyme that cuts downstream of the desired RNA sequence.

-

Purify the linearized DNA template using a column purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Resuspend the purified, linearized DNA in RNase-free water at a concentration of 0.5-1.0 µg/µL.

2. IVT Reaction Setup:

-

Thaw all reagents on ice and keep them on ice during setup. Vortex and centrifuge briefly before use.

-

Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine.

| Component | Volume (µL) | Final Concentration |

| RNase-Free Water | to 20 µL | - |

| 10X Transcription Buffer | 2.0 | 1X |

| ATP, CTP, UTP (100 mM each) | 0.8 | 4 mM each |

| GTP (25 mM) | 0.4 | 0.5 mM |

| Cap Analog (e.g., ARCA, 25 mM) | 2.0 | 2.5 mM |

| Linearized DNA Template | 1.0 µg | 50 ng/µL |

| RNase Inhibitor (40 U/µL) | 0.5 | 1 U/µL |

| T7 RNA Polymerase | 1.0 | - |

| Total Volume | 20.0 |

Note: This example uses a 5:1 Cap:GTP ratio. This ratio may need to be optimized (e.g., 4:1) for your specific template and application.

3. Incubation:

-

Mix the components gently by flicking the tube and centrifuge briefly.

-

Incubate the reaction at 37°C for 2 hours.

4. DNase Treatment & Purification:

-

Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

Purify the synthesized mRNA using a suitable method, such as LiCl precipitation, a spin column-based kit, or phenol-chloroform extraction.

Protocol 2: Quantification of Capping Efficiency by RNase H Digestion Assay

This method uses RNase H to specifically cleave the mRNA, and the resulting fragments are analyzed by gel electrophoresis. Capped and uncapped fragments will have different mobilities.

1. Hybridization:

-

In an RNase-free tube, combine:

-

1-2 µg of purified mRNA

-

2-fold molar excess of a DNA oligo probe complementary to a region near the 5' end of the mRNA

-

RNase H Reaction Buffer (10X)

-

RNase-free water to a final volume of 18 µL.

-

-

Heat the mixture to 80°C for 3 minutes, then allow it to cool slowly to room temperature to anneal the probe.

2. RNase H Digestion:

-

Add 2 µL of RNase H to the annealed mixture.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding EDTA to a final concentration of 10 mM.

3. Analysis:

-

Purify the digested RNA fragments.

-

Analyze the fragments on a denaturing polyacrylamide gel (UREA-PAGE).

-

Visualize the gel using a suitable stain (e.g., SYBR Gold). The capped fragment will migrate slower than the uncapped (5'-triphosphate) fragment.

-

Quantify the band intensities using densitometry software to calculate the percentage of capped mRNA.

Protocol 3: Analysis of Capping by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) provides the most accurate and unambiguous quantification of capping efficiency. The general workflow involves digesting the mRNA to generate short 5' fragments, followed by separation and detection.

1. mRNA Digestion:

-

Digest the full-length mRNA using an enzyme like RNase T1 or RNase H with a specific probe. This generates a pool of oligonucleotides, including the unique 5' capped and uncapped fragments.

2. LC Separation:

-

Separate the digested fragments using Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).

-

Typical mobile phases include an ion-pairing agent like diisopropylethylamine (DIPEA) and a modifier like hexafluoroisopropanol (HFIP).

3. MS Detection and Quantification:

-

Interface the HPLC with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Identify the capped and uncapped species based on their accurate mass-to-charge ratio.

-

Calculate capping efficiency by comparing the integrated peak areas of the extracted ion chromatograms for the capped species versus the sum of all 5'-end species (capped and uncapped precursors).

Section 3: Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and conceptual relationships in co-transcriptional mRNA capping.

Caption: Experimental workflow for co-transcriptional mRNA synthesis.

Caption: Key factors influencing co-transcriptional capping efficiency.

References

Synthesizing 5'-Capped mRNA: Application Notes and Protocols for m7GpppG Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 5'-capped messenger RNA (mRNA) using cap analogs, with a focus on co-transcriptional and enzymatic methods. The 5' cap is a critical modification of eukaryotic mRNA, essential for its stability, transport, and efficient translation into protein.[1][2][3] For applications in research, therapeutics, and vaccine development, the robust in vitro synthesis of correctly capped mRNA is a foundational step.

Application Notes

Introduction to the 5' Cap Structure

The 5' cap is a hallmark of eukaryotic mRNA, consisting of a 7-methylguanosine (m7G) nucleotide linked to the first nucleotide of the mRNA chain via an unusual 5'-to-5' triphosphate bridge.[4] This structure, known as "Cap-0," is crucial for:

-

Protection from Degradation: The cap structure shields the mRNA from 5' exonucleases, significantly increasing its half-life.[1]

-

Enhanced Translation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a rate-limiting component of the translation initiation complex, which is necessary for efficient protein synthesis.

-

Splicing and Nuclear Export: The cap plays a role in pre-mRNA splicing and the transport of mature mRNA from the nucleus to the cytoplasm.

In higher eukaryotes, further methylation can occur at the 2'-OH position of the first and second nucleotides to form "Cap-1" and "Cap-2" structures, respectively. These modifications are important for helping the innate immune system distinguish self-RNA from foreign RNA, thereby reducing potential immunogenicity.

Methods for In Vitro mRNA Capping

Two primary methodologies are employed for the synthesis of 5'-capped mRNA in vitro: co-transcriptional capping and post-transcriptional enzymatic capping.

1. Co-transcriptional Capping with Cap Analogs (e.g., m7GpppG)

This method integrates the capping process into the in vitro transcription (IVT) reaction. A cap analog, such as m7GpppG, is added to the IVT mixture along with the four standard nucleotide triphosphates (NTPs). The RNA polymerase (e.g., T7, SP6) initiates transcription by incorporating the cap analog, which competes with GTP.

-

Advantages: It is a streamlined, single-step "one-pot" reaction.

-

Challenges:

-

Capping Efficiency: Because the cap analog competes with GTP, capping is never 100% efficient, with typical efficiencies ranging from 66% to 91%. The ratio of cap analog to GTP is a critical parameter that must be optimized to maximize capping without significantly reducing overall mRNA yield.

-

Reverse Incorporation: Standard dinucleotide analogs like m7GpppG can be incorporated in an incorrect, reverse orientation (GpppGm7-RNA). These reverse-capped mRNAs are not efficiently translated, reducing the overall protein yield from the synthetic mRNA. Anti-Reverse Cap Analogs (ARCAs) or trinucleotide analogs are designed to prevent this issue.

-

2. Post-transcriptional Enzymatic Capping